molecular formula C8H5BrN2O2 B1384554 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime CAS No. 1171920-32-3

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime

Cat. No. B1384554
M. Wt: 241.04 g/mol
InChI Key: UZOITHUMKJACJG-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime is a chemical compound with the empirical formula C8H5BrN2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime .


Molecular Structure Analysis

The molecular weight of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime is 241.04 . The SMILES string representation of the molecule is O\N=C\c1cc2ncc (Br)cc2o1 . The InChI key for the compound is UZOITHUMKJACJG-NYYWCZLTSA-N .


Physical And Chemical Properties Analysis

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime is a solid substance . The compound’s empirical formula is C8H5BrN2O2 , and its molecular weight is 241.04 .

Scientific Research Applications

Reactions with Organometallic Compounds

Research indicates that pyridine-2-carbaldehyde oxime, a related compound, reacts with organo-derivatives of Group III elements, forming crystalline oximates. These oximates are generally monomeric or dimeric in nature and their structures suggest interaction through oxime oxygen and pyridine nitrogen atoms (Pattison & Wade, 1968).

Crystal and Molecular Structure Studies

Dimethylindium-pyridine-2-carbaldehyde oximate, another similar compound, crystallizes in the orthorhombic space group, showing a unique coordination pattern through nitrogen and oxygen atoms to indium. This implies potential use in exploring complex molecular structures (Shearer, Twiss, & Wade, 1980).

Oxime-Nitrone Isomerization Studies

Oximes of certain carbaldehydes, including pyridine-2-carbaldehyde oxime derivatives, have been studied for thermally induced 1,3-dipolar cycloadditions, leading to fused isoxazolidine derivatives. This research is significant for understanding mechanistic aspects of oxime-nitrone isomerization (Gotoh et al., 1996).

Synthesis of Heterocyclic Compounds

Pyridine-2-carbaldehyde oximes have been used in Sonogashira-type reactions, providing pathways to synthesize various heterocyclic compounds. Such research is pivotal for developing new synthetic methods in organic chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).

Ligand Development in Catalysis

Research involving the reaction of pyridine-2-carbaldehyde with other compounds has led to the development of new CN ligands stable towards hydrolysis. These findings are crucial for advancements in enantioselective catalysis (Brunner, Schönherr, & Zabel, 2001).

Cyclization Reactions

Studies involving similar compounds like 3-bromopyridine-4-carbaldehyde have explored cyclization reactions with carboxylic acids, leading to the formation of various oxo-dihydrofuro-pyridine derivatives (Cho & Kim, 2008).

Synthesis of Heterocyclic Chalcones

Carbaldehydes derived from pyrazolo-pyridines, structurally similar to 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime, have been used to synthesize chalcone analogues and dipyrazolopyridines, indicating potential for developing new heterocyclic compounds (Quiroga et al., 2010).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to be stored in a class 11 - Combustible Solids area . The flash point is not applicable .

properties

IUPAC Name

(NE)-N-[(6-bromofuro[3,2-b]pyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-8-7(10-3-5)2-6(13-8)4-11-12/h1-4,12H/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOITHUMKJACJG-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=C2)C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC2=C1OC(=C2)/C=N/O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674080
Record name (2E)-6-Bromo-2-(nitrosomethylidene)-2,4-dihydrofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime

CAS RN

1171920-32-3
Record name (2E)-6-Bromo-2-(nitrosomethylidene)-2,4-dihydrofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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